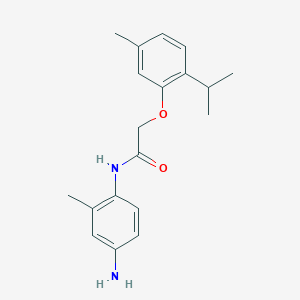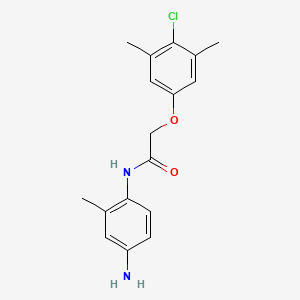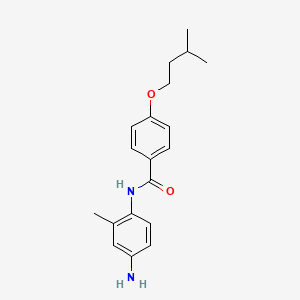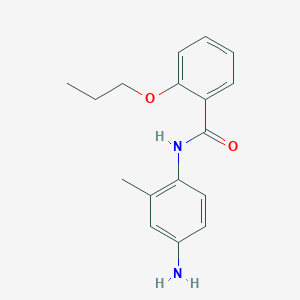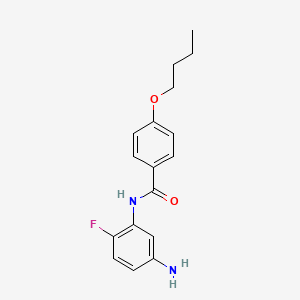
N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 5th position and a fluorine atom at the 2nd position on the phenyl ring, along with a butoxy group attached to the benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 5-amino-2-fluoroaniline is acylated with 4-butoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study the effects of fluorinated benzamides on cellular processes. It may serve as a probe to investigate the role of specific molecular targets in various biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features may impart specific pharmacological properties, making it a candidate for drug discovery efforts.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The butoxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
- N-(5-Amino-2-fluorophenyl)benzamide
- N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide
- N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide
Comparison: N-(5-Amino-2-fluorophenyl)-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties compared to its analogs. The butoxy group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. This structural feature may also influence the compound’s interaction with molecular targets, leading to different biological activities compared to similar compounds.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-11-13(19)6-9-15(16)18/h4-9,11H,2-3,10,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPPNAPXFXSJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
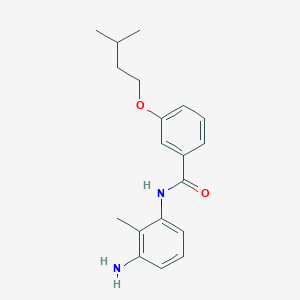

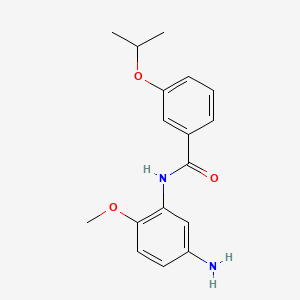
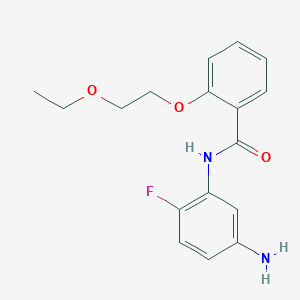
![3-[(2-Thienylmethyl)amino]propanamide](/img/structure/B1385058.png)
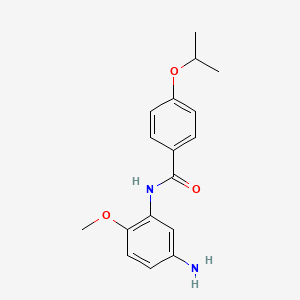
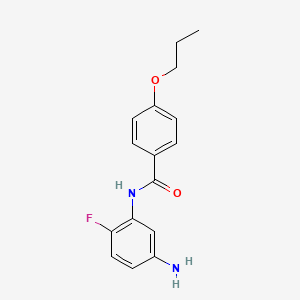
![N-(5-Amino-2-methoxyphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385061.png)
